molecular formula C24H27INOP B1531572 (2-Morpholin-4-yl-ethyl)triphenylphosphonium iodide CAS No. 1351437-84-7

(2-Morpholin-4-yl-ethyl)triphenylphosphonium iodide

Cat. No. B1531572
CAS RN: 1351437-84-7
M. Wt: 503.4 g/mol
InChI Key: MPUQPLUXNARPLK-UHFFFAOYSA-M
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Description

(2-Morpholin-4-yl-ethyl)triphenylphosphonium iodide, also known as MEPPI, is an organophosphonium salt that has been used in a variety of scientific research applications. It is a colorless solid that has a melting point of approximately 80°C and is soluble in organic solvents. MEPPI has been used in a variety of research applications, including organic synthesis, catalysis, and as an effective reagent for the deprotection of aldehydes in the synthesis of peptides. In addition, MEPPI has been used as a reagent in the synthesis of a variety of compounds, such as peptides, polymers, and small molecules.

Scientific Research Applications

Synthesis and Molecular Structure

  • The compound has been used in the synthesis of various organic molecules. For instance, a study by Akkurt et al. (2005) involved synthesizing a related compound using 1-(2-morpholinoethyl)benzimidazole and ethyl iodide. This study highlights its role in forming complex organic structures with potential applications in various chemical processes (Akkurt et al., 2005).

Applications in Cancer Research

  • Mironov et al. (2021) discussed the design of phosphonium salts, including derivatives of 2-hydroxypropyltriphenylphosphonium iodides, for targeted delivery into mitochondria of tumor cells, indicating its potential use in cancer therapy (Mironov et al., 2021).

Organic Synthesis and Pharmaceuticals

  • Research by Ovakimyan et al. (2014) showed the use of similar triphenylphosphonium iodide compounds in organic synthesis, specifically in reactions with alkanethiols, underlining their utility in creating diverse organic compounds (Ovakimyan et al., 2014).
  • Xu et al. (2015) developed a one-pot, three-component process involving quaternary phosphonium salts to synthesize compounds used as intermediates for aurora 2 kinase inhibitors, a class of pharmaceuticals (Xu et al., 2015).

Antitumor Properties

  • Dubois et al. (1978) evaluated the antitumor properties of phosphonium salts, including 2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyltriphenylphosphonium bromide, demonstrating significant activity in lymphocytic leukemia (Dubois et al., 1978).

Catalysis and Synthesis

  • Shi et al. (2008) investigated the use of phosphine-functionalized imidazolium iodides in palladium-catalyzed aminations of aryl halides. This research shows the utility of these compounds in facilitating important chemical reactions (Shi et al., 2008).

properties

IUPAC Name

2-morpholin-4-ylethyl(triphenyl)phosphanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NOP.HI/c1-4-10-22(11-5-1)27(23-12-6-2-7-13-23,24-14-8-3-9-15-24)21-18-25-16-19-26-20-17-25;/h1-15H,16-21H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPUQPLUXNARPLK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27INOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Morpholin-4-yl-ethyl)triphenylphosphonium iodide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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